1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
- Formation of the oxadiazole ring through cyclization reactions.
- Synthesis of the triazole ring via azide-alkyne cycloaddition.
- Coupling of the tetrahydroisoquinoline moiety through reductive amination or similar reactions.
- Final condensation with the methoxyphenylmethylidene group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions could target the oxadiazole or triazole rings.
Substitution: Various substitution reactions could occur at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include modified versions of the original compound with different functional groups.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or drug candidate.
Medicine: Investigation into its pharmacological properties for treating diseases.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can be compared with other compounds featuring oxadiazole or triazole rings, such as:
- 1,2,5-Oxadiazole derivatives.
- 1,2,3-Triazole derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H23N9O3 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C23H23N9O3/c1-34-19-9-5-4-7-16(19)12-25-27-23(33)20-18(32(30-26-20)22-21(24)28-35-29-22)14-31-11-10-15-6-2-3-8-17(15)13-31/h2-9,12H,10-11,13-14H2,1H3,(H2,24,28)(H,27,33)/b25-12+ |
InChI Key |
NASDAEFRAFUYKK-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCC5=CC=CC=C5C4 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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